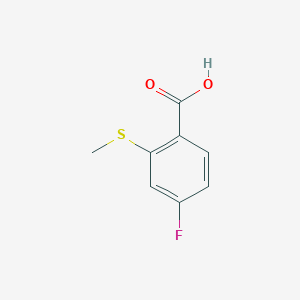

4-Fluoro-2-(methylthio)benzoic acid

説明

4-Fluoro-2-(methylthio)benzoic acid is a useful research compound. Its molecular formula is C8H7FO2S and its molecular weight is 186.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Practical Synthesis and Applications

- Synthetic Pathways: Practical syntheses of derivatives such as 4-fluoro-2-(methylthio)benzylamine have been reported, showcasing methods for introducing the methylthio moiety regioselectively. These methods involve metallation of 4-fluoro-2-bromobenzoic acid followed by treatment with dimethyl disulfide, leading to intermediates suitable for further elaboration to benzylamine derivatives (Perlow et al., 2007).

Mechanistic Insights and Molecular Properties

- Quantitative Structure-Metabolism Relationships: An extensive study on substituted benzoic acids, including 4-fluoro variants, analyzed their urinary excretion profiles and metabolic fate in rats. This research provides valuable insights into the physicochemical properties influencing the metabolic pathways of these compounds (Ghauri et al., 1992).

- Metabolic Pathways in Microbial Consortia: Studies on the metabolism of fluoro-substituted benzoic acids in methanogenic consortia have provided evidence for specific degradation pathways, contributing to our understanding of microbial metabolism and potential environmental implications (Londry & Fedorak, 1993).

Advanced Materials and Chemical Analysis

- Fluorine-18-Labeled Analogues for PET Imaging: Synthesis of fluorine-18-labeled analogues of 4-fluoro-2-(methylthio)benzoic acid has been explored for potential applications in PET imaging, highlighting the compound's relevance in medical diagnostics (Wang et al., 2014).

- Thermochemistry of Halogenosubstituted Benzoic Acids: Research on the thermochemical properties of halogen-substituted benzoic acids, including 4-fluoro variants, provides insights into their energetic structure-property relationships, important for material science applications (Zherikova & Verevkin, 2019).

Molecular Junctions and Electron Transport

- Mechanical and Electron-Transport Properties: A theoretical study on the mechanical and electronic transport properties of molecular junctions involving 4-(methylthio)benzoic acid derivatives has shed light on their potential in nanoelectronics and molecular electronics (Bao et al., 2014).

作用機序

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, depending on their specific substitutions .

Mode of Action

It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence various biochemical pathways depending on their specific substitutions .

Result of Action

It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific substitutions .

特性

IUPAC Name |

4-fluoro-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKNHOVGZQIGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B3008206.png)

![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)

![N-(2,5-dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B3008211.png)

![6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B3008216.png)

![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)